molecular formula C7H8N2O B009815 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazin CAS No. 102226-41-5

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazin

Katalognummer: B009815
CAS-Nummer: 102226-41-5
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: HKSOYMJNDHHYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine is a heterocyclic compound that features a fused ring system combining a pyridine ring and an oxazine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine allows it to participate in a variety of chemical reactions, making it a valuable scaffold for the development of bioactive molecules.

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine has several scientific research applications:

Safety and Hazards

The compound is classified as an eye irritant, category 2 . It causes serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Biochemische Analyse

Cellular Effects

The effects of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine on cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine can vary with different dosages in animal models . Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine can be achieved through several methods. One common approach involves the condensation of 2-acetamido-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2-chloroacrylate under reflux conditions in solvents such as acetone or acetonitrile. The reaction typically requires a base such as potassium carbonate or cesium carbonate to facilitate the formation of the oxazine ring .

Industrial Production Methods

Industrial production methods for 3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, can be applied to scale up the synthesis of this compound. For example, visible light-promoted catalyst-free reactions have been explored for the synthesis of related oxazine compounds .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo-derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-derivatives, while substitution reactions can produce a variety of functionalized derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid
  • 3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid
  • 3,4-Dihydro-4-methyl-2H-pyrido[3,2-b][1,4]oxazine-7-carboxaldehyde

Uniqueness

3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen heteroatoms. This structure imparts distinct electronic and steric properties, making it a versatile scaffold for chemical modifications and the development of bioactive compounds .

Eigenschaften

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSOYMJNDHHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619448
Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102226-41-5
Record name 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102226-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-pyrido[4,3-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,4H-pyrido[4,3-b][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4H-pyrido[4,3-b][1,4]oxazin-3-one (4.3 g, 28 mmol) was dissolved in tetrahydrofuran (140 ml) and then cooled to 0□. 1.0M Lithium aluminum hydride dissolved in tetrahydrofuran (57 ml, 57 mmol) was added thereto dropwise. After stirring for 2 hours at room temperature, 1.4 ml of water, 2.8 ml of 10% aqueous solution of sodium hydroxide, and 4.2 ml of water were added in this order under stirring. After filtering precipitates, the filtrate was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on amine silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain colorless liquid (3.5 g, 91%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Reactant of Route 3
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Reactant of Route 4
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Reactant of Route 5
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine
Reactant of Route 6
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.